3-propoxy-N-(1,3-thiazol-2-yl)benzamide
Description
3-Propoxy-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative characterized by a propoxy group at the 3-position of the aromatic ring and an N-linked 1,3-thiazol-2-yl moiety.
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33g/mol |
IUPAC Name |
3-propoxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H14N2O2S/c1-2-7-17-11-5-3-4-10(9-11)12(16)15-13-14-6-8-18-13/h3-6,8-9H,2,7H2,1H3,(H,14,15,16) |
InChI Key |
AIMKVOGUQOFOAN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Variations :
- Substituent Position and Type: 3-Propoxy: Introduces a bulky alkoxy group, likely enhancing lipophilicity and metabolic stability compared to smaller substituents. 2-Fluoro (): Electron-withdrawing group, influencing electronic distribution and hydrogen-bonding interactions. 4-Hydroxy (): Polar hydroxyl group, improving solubility but possibly reducing membrane permeability.
Synthesis: All analogs are synthesized via nucleophilic acyl substitution between substituted benzoyl chlorides and 2-aminothiazole. For example:
- 2-Fluoro derivative: 2-Fluorobenzoyl chloride + 2-aminothiazole → 2-fluoro-N-(1,3-thiazol-2-yl)benzamide (61% yield) .
- 3-Propoxy derivative (inferred): 3-Propoxybenzoyl chloride (synthesized from 3-hydroxybenzoic acid via propylation) + 2-aminothiazole.
Physicochemical and Pharmacokinetic Properties
Table 1: Molecular Properties of Selected Analogs
*LogP values estimated using Lipinski’s Rule of 5 principles .
Key Observations :
Enzyme Inhibition :
- Urease Inhibition : N-(1,3-thiazol-2-yl)benzamide derivatives with electron-withdrawing groups (e.g., Cl, F) show stronger inhibition than hydroxyl or alkoxy variants, likely due to enhanced electrophilicity at the amide carbonyl .
- Kinase/Protease Modulation : Bulky substituents (e.g., propoxy) may hinder binding to active sites, whereas smaller groups (e.g., F, Cl) optimize steric compatibility .
Antimicrobial and Anti-inflammatory Effects :
- Thiazole-linked benzamides with halogen substituents (e.g., 2-fluoro) demonstrate notable anti-inflammatory activity, attributed to hydrogen-bonding interactions with target proteins .
Crystallographic and Hydrogen-Bonding Patterns
Table 2: Structural Comparisons from Crystallography
*Predicted based on steric effects of the propoxy group.
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